

Physical and chemical properties of 1-Nitropyrene

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Compound of Interest

Compound Name: 1-Nitropyrene

Cat. No.: B7737335

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-Nitropyrene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Nitropyrene**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.

Core Physical and Chemical Properties

1-Nitropyrene is a nitro-polycyclic aromatic hydrocarbon (PAH) that presents as a yellow to orange-brown crystalline solid.[1][2] It is a byproduct of incomplete combustion, most notably found in diesel engine exhaust.[3] Due to its mutagenic and carcinogenic properties, it is a compound of significant interest in toxicology and environmental science.[2]

Structural and General Information

Property	Value	Reference(s)
CAS Number	5522-43-0	[4]
Molecular Formula	C ₁₆ H ₉ NO ₂	
Molecular Weight	247.25 g/mol	
IUPAC Name	1-nitropyrene	
Synonyms	3-Nitropyrene, Pyrene, 1-nitro-	
Appearance	Yellow needles or prisms from ethanol	

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of **1-Nitropyrene** for easy comparison.

Table 1: Thermodynamic Properties

Property	Value	Reference(s)
Melting Point	153-155 °C	
Boiling Point	390.29 °C (estimated)	
Vapor Pressure	8.3 x 10 ⁻⁸ mmHg at 25°C	

Table 2: Solubility and Partitioning

Property	Solvent/Medium	Value	Reference(s)
Solubility	Water	0.0118 mg/L at 25°C	
Diethyl ether	Very soluble		
Ethanol	Soluble		
Benzene	Soluble (at 15°C)		
Toluene	Soluble		
Acetone	Soluble		
Log Kow (Octanol-Water Partition Coefficient)	5.06		

Table 3: Spectroscopic Data

Property	Conditions	Wavelengths (nm)	Reference(s)
UV/Vis Maximum Absorption (λ_{max})	Unspecified solvent	233, 285, 313, 372-373, 392, 408	

Chemical Reactivity and Stability

1-Nitropyrene is sensitive to light and can undergo photodecomposition. It reacts with ethanolic potassium hydroxide and can also react with zinc powder in ethanol in the presence of a catalyst.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, analysis, and toxicological assessment of **1-Nitropyrene**.

Synthesis of 1-Nitropyrene

A common method for the synthesis of **1-Nitropyrene** involves the nitration of pyrene.

Protocol: Nitration of Pyrene

- **Dissolution:** Dissolve pyrene in a suitable solvent, such as benzene, to create a pyrene solution.
- **Preparation of Nitrating Agent:** Prepare a nitrating agent by mixing concentrated sulfuric acid, concentrated nitric acid, and water. Cool the mixture to room temperature and then add benzene.
- **Reaction:** Slowly add the nitrating agent to the pyrene solution while stirring at room temperature. Continue stirring after the addition is complete to ensure the reaction goes to completion.
- **Work-up:**
 - Separate the aqueous phase.
 - Wash the organic phase with distilled water.
 - Dry the organic phase with anhydrous sodium sulfate to remove any residual water.
 - Recover the benzene by distillation.
 - The resulting solid is dried to yield **1-Nitropyrene**.

Another documented synthesis method involves heating pyrene with nitric acid in acetic acid at 50°C.

Analytical Methods

Protocol: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is suitable for the determination of **1-Nitropyrene** in air samples.

- **Sample Preparation:**
 - Collect airborne particulate matter on a filter.
 - Add a deuterated internal standard (1-NP-d9) to the filter sample.

- Perform ultrasonic extraction of the filter twice with a benzene/ethanol (3/1, v/v) mixture.
- Add dimethyl sulfoxide (DMSO) to the extract.
- Evaporate the benzene-ethanol under a stream of nitrogen.
- HPLC Analysis:
 - Utilize a column-switching HPLC system to remove interfering substances.
 - The analyte is detected by fluorescence. The use of a deuterated internal standard allows for high precision.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the analysis of **1-Nitropyrene** in diesel particulate matter.

- Sample Preparation:
 - Extract the sample with toluene on a rotary shaker for a minimum of 12 hours.
- GC-MS Analysis:
 - Injection Volume: 20 µL
 - Injector Temperature: 250 °C
 - Detector (Furnace) Temperature: 850 °C
 - Column Temperature Program: Initial temperature of 100 °C, ramped at 7.5 °C/min to 305 °C.
 - Carrier Gas: Helium at 10.0 mL/min (splitless).
 - Column: 30m x 0.53-mm ID fused silica capillary column with a 1.5 µm film of 5% diphenyl-95% dimethyl polysiloxane.
 - Calibration: Use liquid standard solutions of **1-Nitropyrene** in toluene.

Toxicological Assessment

Protocol: Ames Test for Mutagenicity

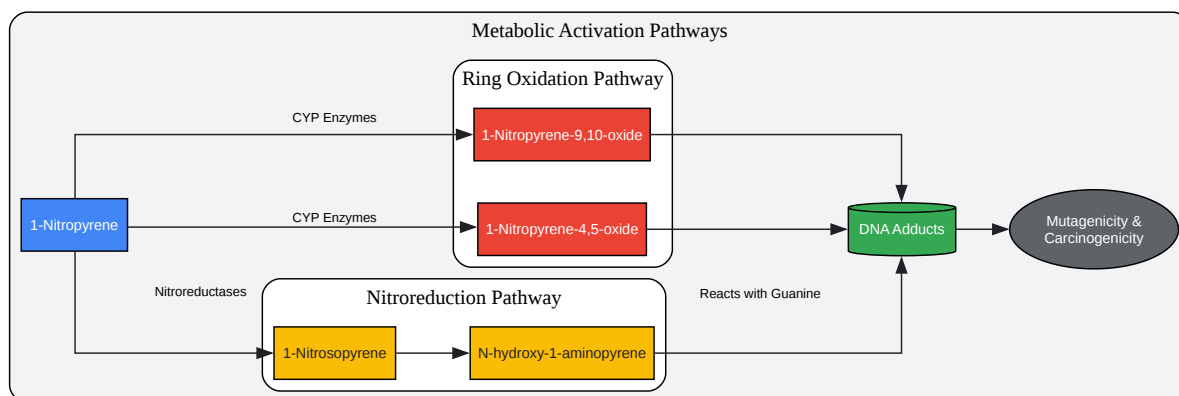
The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.

- **Bacterial Strains:** Use several strains of *Salmonella typhimurium* that are auxotrophic for histidine (his-). These strains cannot synthesize histidine and require it for growth.
- **Exposure:** Spread the his- bacteria on an agar plate with a small, limited amount of histidine. The test compound (**1-Nitropyrene**) is added to the plate.
- **Incubation:** Incubate the plates for 48 hours. The limited amount of histidine allows the bacteria to undergo a few cell divisions, during which mutations can occur.
- **Observation:** If the test compound is a mutagen, it will cause mutations in the his gene, leading to a reversion to the prototrophic state (his+). These reverted bacteria can now synthesize their own histidine and will form visible colonies on the histidine-deficient medium.
- **Interpretation:** The number of revertant colonies is proportional to the mutagenicity of the substance. A positive control (a known mutagen) and a negative control (solvent only) are run in parallel.

Signaling Pathways and Logical Relationships

Metabolic Activation of 1-Nitropyrene

1-Nitropyrene requires metabolic activation to exert its mutagenic and carcinogenic effects. The two primary pathways are nitroreduction and ring oxidation.



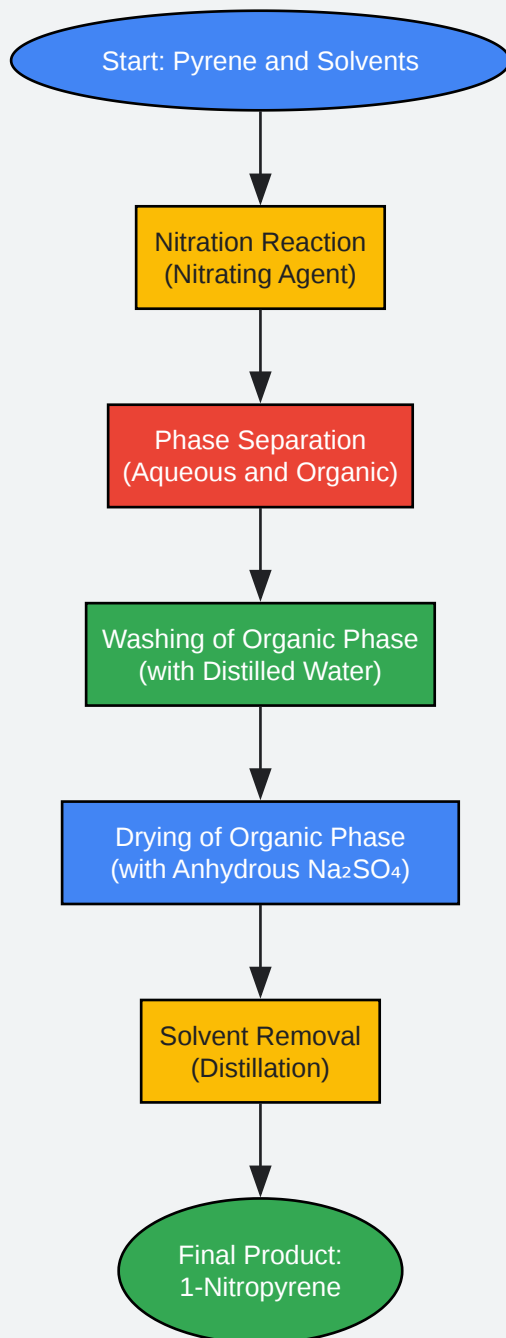
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Caption: Metabolic activation pathways of **1-Nitropyrene**.

Experimental Workflow for Synthesis and Purification

The synthesis of **1-Nitropyrene** from pyrene involves a series of well-defined steps, from the initial reaction to the purification of the final product.

Synthesis and Purification Workflow of 1-Nitropyrene

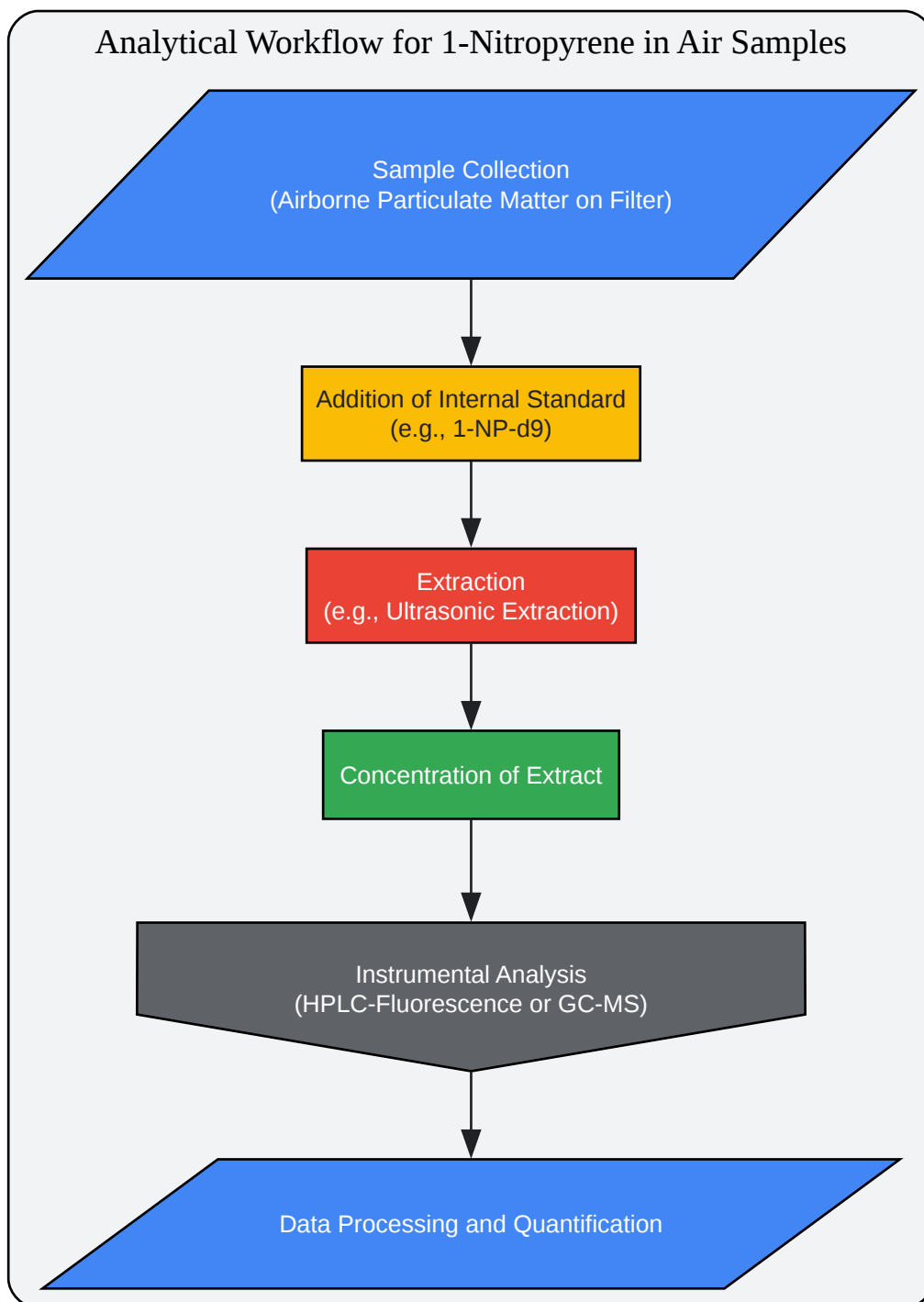


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Caption: General workflow for the synthesis of **1-Nitropyrene**.

Analytical Workflow for Environmental Samples

The analysis of **1-Nitropyrene** in environmental samples, such as airborne particulate matter, follows a structured workflow to ensure accurate quantification.



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